molecular formula C4H5N3O B1321574 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde CAS No. 202931-88-2

1-Methyl-1H-1,2,3-triazole-5-carbaldehyde

Cat. No.: B1321574
CAS No.: 202931-88-2
M. Wt: 111.1 g/mol
InChI Key: VFAQDMYUCHBIJL-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C4H5N3O. It is part of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science . This compound is characterized by a triazole ring substituted with a methyl group and an aldehyde functional group, making it a versatile building block in organic synthesis.

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-1,2,3-triazole-5-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. This interaction can modulate the enzyme’s activity, affecting metabolic pathways that involve aldehyde substrates .

Cellular Effects

This compound impacts various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function. Additionally, this compound can affect cell signaling pathways by modulating the activity of key signaling proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase and cytochrome P450, influencing the metabolism of aldehydes and other substrates. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can influence mitochondrial function and energy metabolism .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde can be synthesized through various methodsThis method typically involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst to form the triazole ring, followed by oxidation to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The CuAAC reaction is favored due to its high yield and selectivity. Additionally, the use of acetal-protected propargyl aldehydes followed by deprotection and oxidation steps is another viable industrial method .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups.

Major Products Formed:

Comparison with Similar Compounds

1-Methyl-1H-1,2,3-triazole-5-carbaldehyde can be compared with other triazole derivatives:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and versatility in various applications.

Properties

IUPAC Name

3-methyltriazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c1-7-4(3-8)2-5-6-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAQDMYUCHBIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611215
Record name 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202931-88-2
Record name 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,3-triazole-5-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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